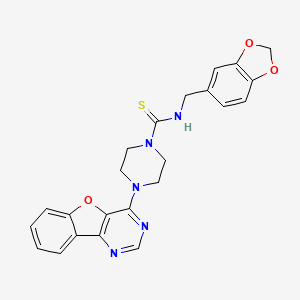
Amuvatinib
Overview
Description
Amuvatinib, also known as MP-470 or HPK 56, is an orally administered, selective multi-targeted tyrosine kinase inhibitor . It has been used in trials studying the treatment of Solid Tumors and Small Cell Lung Carcinoma . It suppresses c-MET, c-RET, and the mutant forms of c-KIT, PDGFR, and FLT3 . Additionally, Amuvatinib also suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells .
Molecular Structure Analysis
Amuvatinib is a small molecule with a molecular weight of 447.51 . Its chemical formula is C23H21N5O3S . The exact molecular structure analysis is not provided in the search results.Physical And Chemical Properties Analysis
Amuvatinib has a molecular weight of 447.51 and a chemical formula of C23H21N5O3S . The specific physical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
1. Treatment of Advanced Solid Tumors
- Application Summary: Amuvatinib is a multi-targeted tyrosine kinase inhibitor that has been investigated in a phase I, first-in-human dose-escalation trial for the treatment of advanced solid tumors refractory to prior therapies or for which no standard therapy existed .
- Methods of Application: Patients received amuvatinib dry powder capsules from 100 to 1,500 mg daily in 28-day cycles .
- Results: No dose-limiting toxicities were reported with amuvatinib up to 1,500 mg/day. While exposures were low and variable, a transient response in a refractory GIST patient warrants further investigation .
2. Treatment of Platinum-Refractory Small Cell Lung Cancer
- Application Summary: Amuvatinib, a multi-targeted kinase inhibitor with potent activity against c-Kit, was evaluated in combination with platinum-etoposide (EP) chemotherapy by objective response rate, survival, and tolerability in platinum-refractory small cell lung cancer (SCLC) patients .
- Methods of Application: Subjects received EP with 300 mg amuvatinib orally three times daily in cycles of 21 days. A three-day amuvatinib run-in period before EP occurred in Cycle 1 .
- Results: Among 23 subjects treated, four PRs (17.4%) per RECIST 1.1 were observed, only two of which were centrally confirmed (8.7%, response duration 119, 151 days) .
3. Inhibition of DNA Repair and Protein Synthesis
- Application Summary: Amuvatinib, a kinase inhibitor, is known to inhibit cell growth and increase the sensitivity of tumor cells to chemotherapy and radiotherapy. It has also been found to inhibit DNA repair and protein synthesis .
1. Treatment of Advanced Solid Tumors
- Application Summary: Amuvatinib is a multi-targeted tyrosine kinase inhibitor that has been investigated in a phase I, first-in-human dose-escalation trial for the treatment of advanced solid tumors refractory to prior therapies or for which no standard therapy existed .
- Methods of Application: Patients received amuvatinib dry powder capsules from 100 to 1,500 mg daily in 28-day cycles .
- Results: No dose-limiting toxicities were reported with amuvatinib up to 1,500 mg/day. While exposures were low and variable, a transient response in a refractory GIST patient warrants further investigation .
2. Treatment of Platinum-Refractory Small Cell Lung Cancer
- Application Summary: Amuvatinib, a multi-targeted kinase inhibitor with potent activity against c-Kit, was evaluated in combination with platinum-etoposide (EP) chemotherapy by objective response rate, survival, and tolerability in platinum-refractory small cell lung cancer (SCLC) patients .
- Methods of Application: Subjects received EP with 300 mg amuvatinib orally three times daily in cycles of 21 days. A three-day amuvatinib run-in period before EP occurred in Cycle 1 .
- Results: Among 23 subjects treated, four PRs (17.4%) per RECIST 1.1 were observed, only two of which were centrally confirmed (8.7%, response duration 119, 151 days) .
3. Inhibition of DNA Repair and Protein Synthesis
- Application Summary: Amuvatinib, a kinase inhibitor, is known to inhibit cell growth and increase the sensitivity of tumor cells to chemotherapy and radiotherapy. It has also been found to inhibit DNA repair and protein synthesis .
1. Treatment of Advanced Solid Tumors
- Application Summary: Amuvatinib is a multi-targeted tyrosine kinase inhibitor that has been investigated in a phase I, first-in-human dose-escalation trial for the treatment of advanced solid tumors refractory to prior therapies or for which no standard therapy existed .
- Methods of Application: Patients received amuvatinib dry powder capsules from 100 to 1,500 mg daily in 28-day cycles .
- Results: No dose-limiting toxicities were reported with amuvatinib up to 1,500 mg/day. While exposures were low and variable, a transient response in a refractory GIST patient warrants further investigation .
2. Treatment of Platinum-Refractory Small Cell Lung Cancer
- Application Summary: Amuvatinib, a multi-targeted kinase inhibitor with potent activity against c-Kit, was evaluated in combination with platinum-etoposide (EP) chemotherapy by objective response rate, survival, and tolerability in platinum-refractory small cell lung cancer (SCLC) patients .
- Methods of Application: Subjects received EP with 300 mg amuvatinib orally three times daily in cycles of 21 days. A three-day amuvatinib run-in period before EP occurred in Cycle 1 .
- Results: Among 23 subjects treated, four PRs (17.4%) per RECIST 1.1 were observed, only two of which were centrally confirmed (8.7%, response duration 119, 151 days) .
3. Inhibition of DNA Repair and Protein Synthesis
Safety And Hazards
Future Directions
While the specific future directions for Amuvatinib are not detailed in the search results, it is suggested that further investigation into single-agent Amuvatinib in refractory GIST is warranted . Additionally, research is being conducted to identify new molecules with potential antineoplastic activity . The potential for further study of Amuvatinib in SCLC patients with high c-Kit expression is also suggested .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c32-23(24-12-15-5-6-18-19(11-15)30-14-29-18)28-9-7-27(8-10-28)22-21-20(25-13-26-22)16-3-1-2-4-17(16)31-21/h1-6,11,13H,7-10,12,14H2,(H,24,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFDIMHVKGYHRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234176 | |
| Record name | Amuvatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amuvatinib | |
CAS RN |
850879-09-3 | |
| Record name | Amuvatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850879093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amuvatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12742 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amuvatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMUVATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO9S6QZB4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


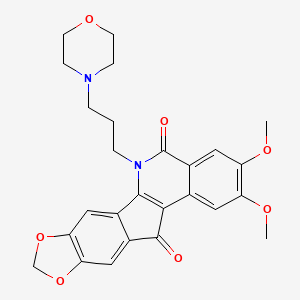

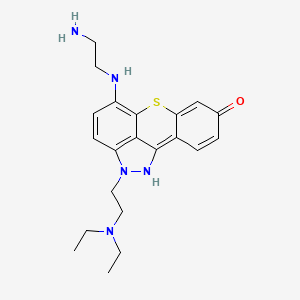





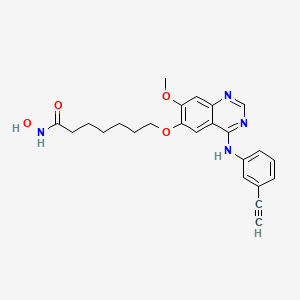
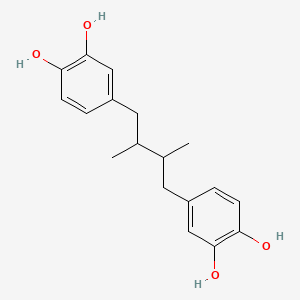
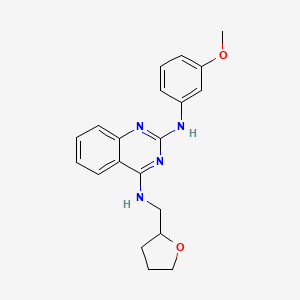
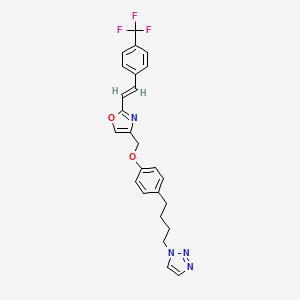
![1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B1684482.png)